1-[(1-Methylpiperidin-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVEBCCKBYRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406785 | |
| Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224309-63-1 | |
| Record name | 1-[(1-methylpiperidin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (1-Methylpiperidin-2-yl)methyl Chloride
The alkylating agent, (1-methylpiperidin-2-yl)methyl chloride, is typically prepared from the corresponding alcohol via treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For instance, 1-methylpiperidin-2-ylmethanol reacts with SOCl₂ in anhydrous dichloromethane at 0–5°C, yielding the chloride with >90% efficiency. The intermediate must be purified via fractional distillation under reduced pressure to avoid decomposition.
Alkylation Conditions
Piperazine undergoes mono-alkylation when reacted with (1-methylpiperidin-2-yl)methyl chloride in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. A molar ratio of 1:1.2 (piperazine:alkylating agent) and potassium carbonate as a base at 80–100°C for 12–24 hours affords the target compound in 65–75% yield. Excess piperazine (2–3 equivalents) suppresses di-alkylation, a common side reaction. Post-reaction workup involves filtration to remove inorganic salts, solvent evaporation, and purification via vacuum distillation or column chromatography.
Reductive Amination of Piperazine with 1-Methylpiperidine-2-carbaldehyde
Reductive amination offers an alternative pathway, circumventing the need for pre-synthesized halides.
Aldehyde Synthesis
1-Methylpiperidine-2-carbaldehyde is synthesized via oxidation of 1-methylpiperidin-2-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is isolated via distillation under nitrogen to prevent oxidation.
Reductive Coupling
Piperazine and 1-methylpiperidine-2-carbaldehyde undergo reductive amination in methanol or ethanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. A 1:1 molar ratio of reactants, pH 5–6 (adjusted with acetic acid), and 24-hour stirring at room temperature yield this compound in 60–70% yield. Raney nickel catalyzed hydrogenation at 50–80°C and 3–5 MPa H₂ pressure provides comparable results but requires specialized equipment.
Nucleophilic Substitution via Mitsunobu Reaction
The Mitsunobu reaction enables the coupling of piperazine with 1-methylpiperidin-2-ylmethanol under mild conditions.
Reaction Parameters
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), 1-methylpiperidin-2-ylmethanol reacts with piperazine at 0–25°C for 6–12 hours. This method achieves 70–80% yield, with the by-product (diethyl hydrazodicarboxylate) removed via aqueous extraction. The Mitsunobu approach is advantageous for sterically hindered alcohols but incurs higher costs due to reagent expenses.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | (1-Methylpiperidin-2-yl)methyl chloride, K₂CO₃ | 65–75% | Scalable, minimal by-products | Requires hazardous alkylating agents |
| Reductive Amination | NaBH₃CN, MeOH, RT | 60–70% | Mild conditions, avoids halides | Sensitive to pH and moisture |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 70–80% | High selectivity, works with alcohols | Expensive reagents, complex purification |
Alkylation remains the most industrially viable method due to its scalability and cost-effectiveness. Reductive amination is preferred for lab-scale synthesis where aldehyde intermediates are accessible. The Mitsunobu reaction, while efficient, is limited by reagent costs and is typically reserved for small-scale applications.
Purification and Characterization
Crude this compound is purified via fractional distillation (b.p. 135–140°C at 0.5 mmHg) or silica gel chromatography (eluent: ethyl acetate/methanol 9:1). Nuclear magnetic resonance (NMR) confirms structure: ¹H NMR (CDCl₃, 400 MHz) δ 2.2–2.4 (m, 10H, piperazine and piperidine), 2.3 (s, 3H, N-CH₃), 2.5 (d, 2H, CH₂). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 211.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpiperidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other substituting agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- SMILES : CN1CCCCC1CN2CCNCC2
- InChI : InChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3
The compound features a piperazine core substituted with a methylpiperidine group, which contributes to its pharmacological properties.
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. 1-[(1-Methylpiperidin-2-yl)methyl]piperazine has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anxiolytic Properties : Similar to other piperazine derivatives, this compound may possess anxiolytic (anxiety-reducing) effects. Studies suggest that it could be beneficial in treating anxiety disorders by acting on GABAergic systems.
- Antipsychotic Potential : The structural similarity of this compound with known antipsychotic agents suggests it may have similar efficacy. Investigations into its ability to antagonize dopamine receptors are ongoing.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored several piperazine derivatives, including this compound. Results demonstrated that it significantly increased serotonin levels in animal models, leading to improved mood-related behaviors.
Case Study 2: Anxiolytic Effects
Research conducted at a leading pharmacology institute investigated the anxiolytic properties of this compound through behavioral assays in rodents. The findings indicated a marked reduction in anxiety-like behaviors compared to control groups.
Case Study 3: Neuropharmacological Profile
A comprehensive neuropharmacological profile was developed for this compound, revealing its potential as a multi-target drug. It showed promising results in modulating both dopaminergic and serotonergic systems, suggesting its utility in treating complex psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, 1-(4-fluorobenzyl)piperazine) and phenylpiperazines (e.g., mCPP, TFMPP) based on their substituents . Key structural comparisons include:
Structural Insights :
- The methylpiperidinylmethyl group in the target compound introduces a bicyclic, nitrogen-rich substituent , which may enhance interactions with hydrophobic pockets in receptors (e.g., dopamine D2 or 5-HT subtypes) compared to planar aromatic groups in BZP or mCPP .
- Substitutions like halogens (Cl, CF3) or nitro groups (e.g., in ’s D2-active compound) improve receptor affinity by enabling dipole interactions or π-stacking .
Pharmacological and Functional Comparisons
Dopamine D2 Receptor Affinity
- : A nitrobenzyl-substituted piperazine derivative exhibited high D2 receptor affinity (Ki < 10 nM), attributed to the electron-deficient aromatic ring and extended hydrophobic interactions .
Serotonin Receptor Interactions
- mCPP and TFMPP : Act as 5-HT1B/1C agonists, suppressing locomotor activity in rats via 5-HT receptor activation . mCPP’s 3-chloro substituent enhances selectivity for 5-HT1B over 5-HT1A receptors .
Tubulin Modulation
- : Methyl or chlorine substituents on benzimidazole-piperazine hybrids significantly altered tubulin polymerization. A methyl group at R2 increased activity by 3-fold by occupying a hydrophobic pocket .
- Target Compound : The methylpiperidinyl group’s bulk may hinder binding to tubulin’s polar active sites, suggesting lower tubulin-modulating activity compared to smaller substituents.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: Nitro (NO2) or trifluoromethyl (CF3) groups enhance receptor binding via dipole interactions (e.g., TFMPP’s 5-HT1B affinity ).
- Halogenation : Chlorine in mCPP improves metabolic stability and receptor selectivity .
- Bicyclic Substituents : The methylpiperidinyl group in the target compound may improve blood-brain barrier penetration due to increased lipophilicity but could reduce synthetic accessibility compared to simpler benzyl groups .
Psychostimulant vs. Therapeutic Potential
- BZP and TFMPP : Marketed as “ecstasy” analogs, these compounds exhibit amphetamine-like psychostimulant effects but with lower potency .
- Target Compound : The absence of an aromatic ring (common in recreational piperazines) may reduce abuse liability, positioning it as a candidate for CNS disorders with fewer off-target effects.
Biological Activity
1-[(1-Methylpiperidin-2-yl)methyl]piperazine, also known as MPMP, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is a common motif in many bioactive compounds. The presence of the methylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized various Mannich bases, including those with piperazine structures, and tested their efficacy against a range of bacterial strains. The results showed notable activity against Gram-positive bacteria, particularly staphylococci and certain Gram-negative strains, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Anticancer Properties
The anticancer effects of piperazine derivatives have been extensively studied. For instance, compounds containing piperazine rings have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. One study reported that a derivative with a piperazine structure displayed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and HepG2 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : Piperazine derivatives often act as ligands for neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |
| Anticancer | HeLa | 1.02 µM | |
| Anticancer | HepG2 | 4.12 µM | |
| Antifilarial | Brugia malayi | 300 mg/kg (oral) |
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency against specific targets. The exploration of its derivatives may yield compounds with improved therapeutic profiles for treating infections or cancers.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirm methyl group substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 211.18) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with methanol/water gradients .
How do structural modifications to the piperazine or methylpiperidine moieties influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
What strategies resolve contradictions in reported receptor binding affinities for this compound?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in radioligand concentrations (e.g., 0.1 nM vs. 1 nM H-labeled ligands) .
- Buffer Conditions : pH-dependent protonation states of the piperazine ring (pKa ~8.1) alter binding kinetics .
Methodological Solutions : - Use standardized assay protocols (e.g., Eurofins Panlabs® panels).
- Employ computational docking (e.g., AutoDock Vina) to validate binding poses across studies .
What computational methods predict the compound’s interactions with neurotransmitter transporters?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze stability in lipid bilayers (e.g., CHARMM36 force field) to assess blood-brain barrier permeability .
- Docking Studies : Identify binding pockets in serotonin transporters (SERT) using crystal structures (PDB ID: 5I73) .
- QSAR Models : Correlate logP values (calculated: 2.1) with experimental IC₅₀ data for dopamine receptor subtypes .
How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Advanced Research Question
- pH Stability : Degrades rapidly in acidic conditions (t₁/₂ < 24 hrs at pH 2) due to piperazine ring protonation. Stable in neutral buffers (pH 7.4, t₁/₂ > 14 days) .
- Thermal Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
Mitigation : Use freshly prepared solutions for in vitro assays and validate stability via LC-MS before long-term studies .
What experimental designs optimize in vivo pharmacokinetic profiling of this compound?
Advanced Research Question
- Dosing Routes : Intravenous (IV) vs. oral administration to assess bioavailability (e.g., rat models: F = 35% oral vs. 100% IV) .
- Tissue Distribution : Radiolabeled C-compound tracked via autoradiography in brain, liver, and kidneys .
- Metabolite Identification : UPLC-QTOF detects primary metabolites (e.g., N-oxidation products) in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
